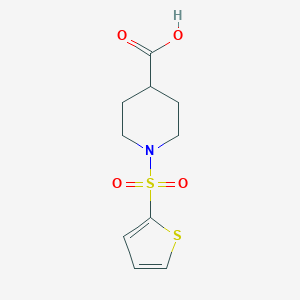

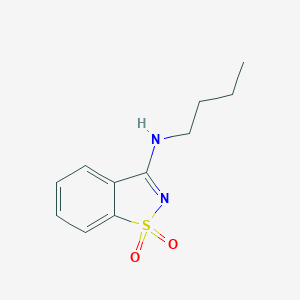

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives is well-documented in the provided literature. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the construction of substituted piperidin-4-one derivatives on solid support . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation .

Molecular Structure Analysis

The molecular structures of sulfonyl piperidine derivatives are characterized using various spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . X-ray crystallography has also been employed to determine the structures of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the reaction of thioacylsulfanylarsines with piperidine has been studied, leading to the formation of piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives . These reactions demonstrate the potential for sulfonyl piperidine compounds to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can impart certain characteristics such as increased polarity and potential for hydrogen bonding. The crystal structures of two salts from piperidine and different acids have shown that non-covalent interactions like hydrogen bonds and CH2···O, O···Cπ, and CH2···π interactions play significant roles in structure extension . These interactions are crucial for understanding the solubility, stability, and reactivity of these compounds.

Applications De Recherche Scientifique

Anticancer Applications

- Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid derivatives, including those related to 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, have been synthesized and evaluated as promising anticancer agents. Studies show that certain synthesized compounds exhibit strong anticancer potential, suggesting their usefulness in cancer therapy (Rehman et al., 2018).

Structural and Chemical Analysis

- Crystal Structure Analysis : Research on derivatives of piperidine-2-carboxylic acid, closely related to the compound , has led to insights into their crystal structures, hydrogen bonding, and other molecular interactions. This is significant for understanding the physical and chemical properties of such compounds (Vrabel et al., 2014).

Inhibitor Synthesis and Evaluation

- Synthesis of Enzyme Inhibitors : Studies have developed various compounds involving piperidine-4-carboxylic acid and its derivatives for inhibiting tumor necrosis factor-α and matrix metalloproteinases. These findings are crucial for therapeutic applications in inflammation and cancer (Venkatesan et al., 2004).

Synthesis of Novel Compounds

- Development of New Chemical Entities : Research has focused on synthesizing new chemical entities using piperidine-carboxylic acid derivatives. This includes creating novel spiropyrrolidines, which have potential applications in pharmaceutical chemistry (Verma et al., 2009).

Chemoselective Synthesis

- Creation of Sulfonic Acid Derivatives : A study developed a one-pot, two-step synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, demonstrating the versatility and efficiency of using piperidine-related compounds in organic synthesis (Yang et al., 2013).

Antimicrobial Activity

- Investigation of Antimicrobial Properties : Research into the antimicrobial activity of compounds containing sulfonamido moieties, which include piperidine derivatives, is significant in the development of new antimicrobial agents (El-Gaby et al., 2002).

Propriétés

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

327971-19-7 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)